![molecular formula C13H10F3N7 B258168 N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B258168.png)
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. It has been shown to inhibit the activity of certain kinases and phosphatases that play a critical role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation in vitro and in vivo. It has also been shown to have an effect on the immune system by modulating the activity of specific immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has several advantages for lab experiments. It has good solubility in water and organic solvents, making it easy to use in various assays. It is also stable under specific storage conditions, making it a suitable compound for long-term studies. However, it has limitations in terms of its toxicity and potential side effects, which need to be carefully considered when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine. One potential direction is to study its potential as a drug target for the treatment of specific diseases such as cancer and inflammation. Another direction is to explore its potential as a tool for studying specific signaling pathways and cellular processes. Additionally, further studies are needed to investigate its toxicity and potential side effects in vivo.
Synthesemethoden
The synthesis of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with N-methyl-N-(phenyl)-1,2,3,4-tetraazole-5-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a drug target for the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Eigenschaften
Produktname |
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine |
---|---|
Molekularformel |
C13H10F3N7 |
Molekulargewicht |
321.26 g/mol |
IUPAC-Name |
N-methyl-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N7/c1-17-12-18-7-9(10(19-12)13(14,15)16)11-20-21-22-23(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19) |
InChI-Schlüssel |
BGEQEFJNYKPDEY-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.